2-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid
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Overview
Description
2-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that features tert-butoxycarbonyl and ethoxycarbonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions followed by protection and esterification steps. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents like trimethylsilyl iodide (TMSI) can be used for the deprotection of the tert-butoxycarbonyl group.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The tert-butoxycarbonyl group can act as a protecting group for amines, preventing unwanted side reactions during synthesis . The ethoxycarbonyl group can participate in esterification and hydrolysis reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
2-[(Tert-butoxy)carbonyl]-3-(methoxycarbonyl)cyclopropane-1-carboxylic acid: This compound has a methoxycarbonyl group instead of an ethoxycarbonyl group.
Cyclopropane-1,1-dicarboxylic acid: Lacks the tert-butoxycarbonyl and ethoxycarbonyl groups, making it less versatile in synthetic applications.
Uniqueness: 2-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid is unique due to the presence of both tert-butoxycarbonyl and ethoxycarbonyl groups, which provide distinct reactivity and protection capabilities. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C12H18O6 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-ethoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H18O6/c1-5-17-10(15)7-6(9(13)14)8(7)11(16)18-12(2,3)4/h6-8H,5H2,1-4H3,(H,13,14) |
InChI Key |
YALSZGNLRKWAAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C1C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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